Cyclo(Gly-Gln) basic properties and characteristics
Cyclo(Gly-Gln) basic properties and characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(Gly-Gln), a cyclic dipeptide, has emerged as a molecule of significant interest in biomedical research. This technical guide provides an in-depth overview of its core properties, including its physicochemical characteristics, biological activities, and the experimental methodologies used for its study. The document is intended to serve as a comprehensive resource for researchers and professionals involved in peptide research and drug development, offering detailed data, experimental protocols, and insights into its mechanism of action.
Physicochemical Properties
Cyclo(Gly-Gln) is a stable, cyclic dipeptide with the chemical formula C₇H₁₁N₃O₃ and a molecular weight of 185.18 g/mol .[1][2] Its cyclic structure, formed from the condensation of glycine and glutamine residues, confers distinct properties compared to its linear counterpart.
Table 1: Physicochemical Properties of Cyclo(Gly-Gln)
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁N₃O₃ | [1][2] |
| Molecular Weight | 185.18 g/mol | [1] |
| CAS Number | 52662-00-7 | |
| Appearance | White to off-white solid | |
| Solubility in Water | 13.89 mg/mL (75.01 mM) with ultrasonic warming to 60°C | |
| Storage Conditions | Powder: -20°C for 1 year, -80°C for 2 years. In solvent: -20°C for 1 month, -80°C for 6 months. |
Biological Activity
The primary reported biological activity of Cyclo(Gly-Gln) is its ability to counteract the cardiorespiratory depression induced by opioids, specifically β-endorphin and morphine.
Reversal of Opioid-Induced Cardiorespiratory Depression
Studies in anesthetized rats have demonstrated that Cyclo(Gly-Gln) can dose-dependently inhibit the hypotension (a drop in blood pressure) caused by intracerebroventricular (i.c.v.) administration of β-endorphin.
Table 2: In Vivo Bioactivity of Cyclo(Gly-Gln) in Anesthetized Rats
| Agonist | Effect Measured | Cyclo(Gly-Gln) Dose (i.c.v.) | Outcome | Reference |
| β-endorphin (0.5 nmol, i.c.v.) | Hypotension | 0.3, 0.6, 1.0 nmol | Dose-dependent inhibition | |
| Morphine (50 or 100 nmol, i.c.v.) | Hypotension and Respiratory Depression | 5 mg/kg (intra-arterial) | Attenuation of effects |
Notably, Cyclo(Gly-Gln) itself does not appear to have an effect on arterial pressure or heart rate when administered alone. The mechanism of this antagonistic effect does not seem to involve direct binding to mu, delta, or kappa opioid receptors, as studies on similar cyclic dipeptides showed no interaction with these receptors.
Experimental Protocols
Synthesis of Cyclo(Gly-Gln)
A general method for the synthesis of cyclic dipeptides from their linear precursors can be adapted for Cyclo(Gly-Gln). This typically involves the cyclization of the corresponding linear dipeptide, H-Gly-Gln-OH.
Protocol: Synthesis of Linear Dipeptide (H-Gly-Gln-OH)
This can be achieved through standard solid-phase or solution-phase peptide synthesis methods.
Protocol: Cyclization of Linear Dipeptide
-
Dissolve the linear dipeptide (e.g., H-Gly-Gln-OH) in a suitable solvent, such as an alkaline aqueous solution (pH 11).
-
Heat the reaction mixture (e.g., at 55°C) for a specified period (e.g., 24 hours) to facilitate intramolecular cyclization.
-
Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, neutralize the reaction mixture and purify the resulting Cyclo(Gly-Gln).
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a standard and effective method for the purification of peptides like Cyclo(Gly-Gln).
Protocol: RP-HPLC Purification
-
Column: A C18 reversed-phase column is commonly used for peptide purification.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient of increasing Solvent B concentration is typically employed to elute the peptide. The exact gradient will need to be optimized based on the specific column and system.
-
Detection: The peptide is detected by monitoring the UV absorbance at 214 nm or 280 nm.
-
Fraction Collection: Fractions containing the purified Cyclo(Gly-Gln) are collected.
-
Verification: The purity of the collected fractions should be verified by analytical RP-HPLC and the identity confirmed by mass spectrometry.
In Vivo Assay for Cardiorespiratory Depression
The following protocol is based on the methodology described in the study by Unal et al. (1997).
Protocol: Assessment of Cyclo(Gly-Gln) on Opioid-Induced Cardiorespiratory Depression
-
Animal Model: Male Sprague-Dawley rats are anesthetized with pentobarbital.
-
Surgical Preparation:
-
Cannulate the femoral artery to monitor arterial blood pressure and heart rate, and for blood gas analysis.
-
Implant an intracerebroventricular (i.c.v.) guide cannula into the lateral ventricle for central drug administration.
-
-
Drug Administration:
-
Administer the opioid agonist (e.g., β-endorphin or morphine) via the i.c.v. cannula.
-
Administer Cyclo(Gly-Gln) either i.c.v. or intra-arterially at various doses before or after the opioid agonist.
-
-
Data Collection:
-
Continuously record mean arterial pressure and heart rate.
-
Collect arterial blood samples at baseline and at specified time points after drug administration to measure PaO₂, PaCO₂, and pH.
-
-
Data Analysis: Compare the changes in cardiovascular and respiratory parameters between animals treated with the opioid alone and those co-administered with Cyclo(Gly-Gln).
Mechanism of Action and Signaling Pathways
The precise molecular mechanism by which Cyclo(Gly-Gln) antagonizes opioid-induced cardiorespiratory depression is not yet fully elucidated. However, existing evidence suggests a modulatory role rather than direct receptor antagonism.
Since Cyclo(Gly-Gln) is the cyclic form of Gly-Gln, a dipeptide derived from the processing of β-endorphin, its mechanism may be related to the biological functions of Gly-Gln. Gly-Gln itself has been shown to inhibit β-endorphin-induced cardiorespiratory depression. It is plausible that Cyclo(Gly-Gln) interacts with a downstream signaling component of the β-endorphin pathway or a parallel pathway that regulates cardiovascular and respiratory function.
Hypothesized Signaling Pathway
The following diagram illustrates a hypothesized signaling pathway for the modulatory effect of Cyclo(Gly-Gln) on β-endorphin-induced cardiorespiratory depression.
Caption: Hypothesized signaling pathway of Cyclo(Gly-Gln).
Experimental Workflow for Investigating Mechanism of Action
To further elucidate the mechanism of action of Cyclo(Gly-Gln), a systematic experimental approach is required.
Caption: Experimental workflow for mechanism of action studies.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Chemical Shifts:
-
Glycine α-CH₂: Around 3.5-4.0 ppm
-
Glutamine α-CH: Around 4.0-4.5 ppm
-
Glutamine β-CH₂ and γ-CH₂: Around 1.8-2.5 ppm
-
Amide NH protons: Around 7.0-8.5 ppm
Expected ¹³C NMR Chemical Shifts:
-
Glycine α-C: Around 42-45 ppm
-
Glutamine α-C: Around 52-55 ppm
-
Glutamine β-C, γ-C, δ-C: In the aliphatic region (20-40 ppm)
-
Carbonyl C=O: Around 170-175 ppm
Mass Spectrometry
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of Cyclo(Gly-Gln).
Expected Mass Spectrum:
-
Molecular Ion Peak [M+H]⁺: m/z 186.08
-
Fragmentation Pattern: The fragmentation of cyclic dipeptides in mass spectrometry can be complex. Common fragmentation pathways involve the cleavage of the diketopiperazine ring, leading to the loss of CO, NH₃, and side-chain fragments.
Conclusion
Cyclo(Gly-Gln) is a promising cyclic dipeptide with demonstrated biological activity in reversing opioid-induced cardiorespiratory depression. This technical guide has summarized its known physicochemical properties and provided a framework for its synthesis, purification, and biological evaluation. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential. The detailed protocols and data presented herein are intended to facilitate these future investigations.
